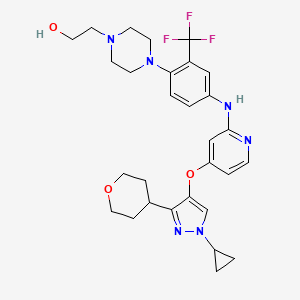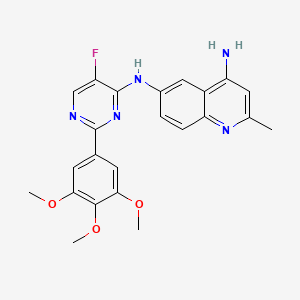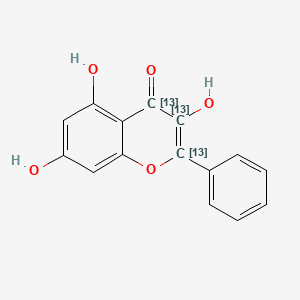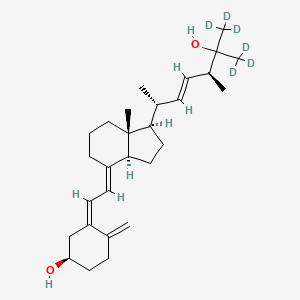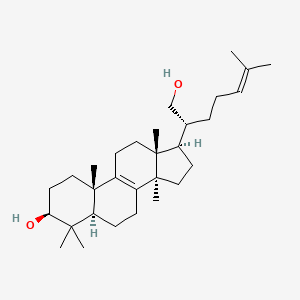
Uvariol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uvariol involves multiple steps, starting from simpler terpenoid precursors. The key steps include hydroxylation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry and yield of the product.
Industrial Production Methods: Industrial production of this compound is typically carried out through extraction from natural sources, such as the roots of Piptostigma fugax. The extraction process involves solvent extraction followed by purification steps like chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Uvariol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Uvariol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of more complex terpenoids and other organic compounds.
Biology: Studies have shown that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound is being investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of Uvariol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain enzymes and receptors, modulating their activity. This leads to changes in cellular processes such as inflammation, microbial growth, and cell signaling pathways .
Comparison with Similar Compounds
Lanosterol: A precursor in the biosynthesis of steroids, similar in structure to Uvariol.
Cycloartenol: Another terpenoid with structural similarities to this compound.
Betulin: A triterpenoid with comparable biological activities.
Uniqueness of this compound: this compound stands out due to its unique hydroxylation pattern and specific biological activities. Unlike other similar compounds, this compound has shown distinct antimicrobial and anti-inflammatory properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-17-[(2R)-1-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O2/c1-20(2)9-8-10-21(19-31)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,21-22,25-26,31-32H,8,10-19H2,1-7H3/t21-,22+,25-,26-,28+,29+,30-/m0/s1 |
InChI Key |
NOXQLVJQLGRLCH-ILLHTMCHSA-N |
Isomeric SMILES |
CC(=CCC[C@@H](CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C |
Canonical SMILES |
CC(=CCCC(CO)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



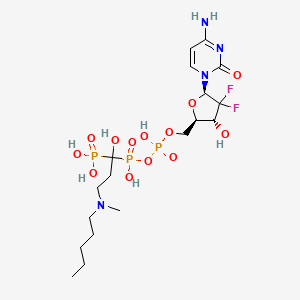
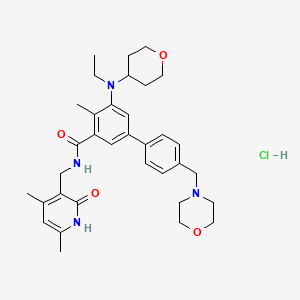
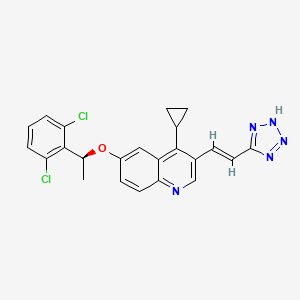
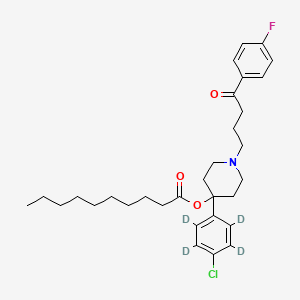
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
